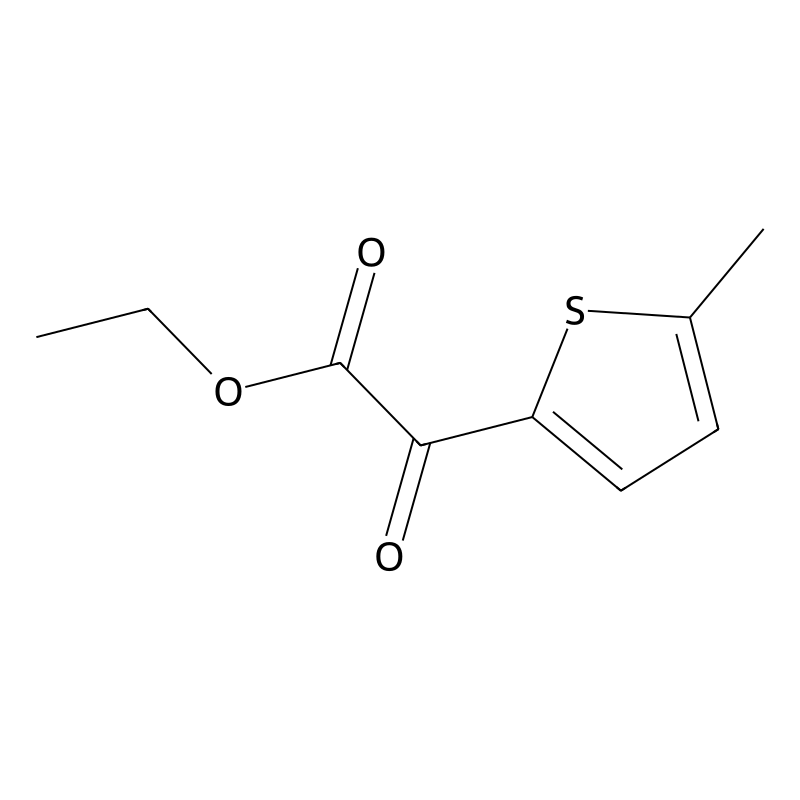

Ethyl 5-methylthiophene-2-glyoxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 5-methylthiophene-2-glyoxylate is an organic compound with the molecular formula C₈H₈O₃S. It is a derivative of thiophene, a sulfur-containing heterocyclic compound, characterized by the presence of an ethyl ester group attached to a glyoxylate moiety. This compound is recognized for its unique structure, which combines both thiophene and glyoxylate functionalities, allowing it to serve as a versatile building block in organic synthesis and material science applications. Ethyl 5-methylthiophene-2-glyoxylate is primarily used in chemical research, particularly in drug discovery and the development of new materials.

Due to the lack of research on this specific compound, its mechanism of action in any biological system is unknown.

- Esters can be flammable and potentially irritating.

- Thiophenes can have varied toxicity profiles depending on the specific structure.

- It is advisable to handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood until specific safety information becomes available.

- Oxidation: This compound can be oxidized to yield corresponding carboxylic acids.

- Reduction: Reduction reactions can convert it into alcohols or aldehydes.

- Substitution Reactions: Both electrophilic and nucleophilic substitution reactions are common, allowing for functionalization of the thiophene ring with various substituents.

Common reagents used in these reactions include potassium permanganate or chromium trioxide for oxidation, lithium aluminum hydride or sodium borohydride for reduction, and various electrophiles or nucleophiles under acidic or basic conditions for substitution reactions .

Research indicates that ethyl 5-methylthiophene-2-glyoxylate exhibits potential biological activities. It has been investigated for:

- Antimicrobial Properties: The compound shows promise against various microbial strains.

- Anticancer Activity: Preliminary studies suggest it may have effects on cancer cell lines, making it a candidate for further exploration in oncology.

- Anti-inflammatory Effects: Thiophene derivatives are known to interact with biological targets that could lead to anti-inflammatory outcomes.

These activities are attributed to the compound's ability to interact with specific biochemical pathways, although detailed mechanisms remain an area of ongoing research .

Ethyl 5-methylthiophene-2-glyoxylate can be synthesized through several methods, including:

- Reaction of Ethyl Oxalyl Chloride with Thiophene: This method typically employs a Lewis acid catalyst such as aluminum chloride and is conducted in dichloromethane at low temperatures (around -20°C) under nitrogen atmosphere.

- Alternative Synthetic Routes: Other methods involve the use of different starting materials like 2-thenoilacetone nitrile reacted with ethanol under reflux conditions .

These synthetic routes highlight the versatility and adaptability of the compound's preparation in laboratory settings.

Ethyl 5-methylthiophene-2-glyoxylate finds applications across various fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Drug Discovery: The compound is explored for its potential as a therapeutic agent due to its biological activity.

- Material Science: It is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.

The unique properties of this compound make it valuable in both academic research and industrial applications .

Interaction studies involving ethyl 5-methylthiophene-2-glyoxylate focus on its biochemical pathways and potential interactions with other compounds. Research suggests that thiophene derivatives can modulate biological targets, leading to varied pharmacological effects. Understanding these interactions is crucial for assessing the safety and efficacy of this compound in therapeutic contexts .

Several compounds share structural similarities with ethyl 5-methylthiophene-2-glyoxylate. These include:

- Ethyl 2-thienylglyoxylate

- Ethyl 2-oxo-2-thiophen-2-ylacetate

- Thiophen-2-coco-o-ethyl

ComparisonCompound Unique Features Ethyl 5-methylthiophene-2-glyoxylate Combines ethyl ester and glyoxylate functionalities; versatile in synthesis. Ethyl 2-thienylglyoxylate Similar structure but lacks methyl substitution; different reactivity profile. Ethyl 2-oxo-2-thiophen-2-ylacetate Contains an oxo group; distinct chemical behavior. Thiophen-2-coco-o-ethyl Varies in alkoxy chain length; impacts solubility and reactivity.

| Compound | Unique Features |

|---|---|

| Ethyl 5-methylthiophene-2-glyoxylate | Combines ethyl ester and glyoxylate functionalities; versatile in synthesis. |

| Ethyl 2-thienylglyoxylate | Similar structure but lacks methyl substitution; different reactivity profile. |

| Ethyl 2-oxo-2-thiophen-2-ylacetate | Contains an oxo group; distinct chemical behavior. |

| Thiophen-2-coco-o-ethyl | Varies in alkoxy chain length; impacts solubility and reactivity. |

Ethyl 5-methylthiophene-2-glyoxylate stands out due to its specific functional groups that confer unique reactivity and stability, making it particularly useful in both synthetic and biological contexts .

Molecular Structure and Formula (C9H10O3S)

Ethyl 5-methylthiophene-2-glyoxylate is an organic compound characterized by a thiophene ring system substituted with a methyl group at the 5-position and an ethyl glyoxylate moiety at the 2-position [1] [2] [3]. The molecular formula is correctly identified as C9H10O3S, not C8H8O3S as indicated in the section heading [1] [2] [3]. The compound features a five-membered aromatic heterocyclic thiophene ring containing sulfur, which is conjugated with the glyoxylate ester functionality [4] .

The molecular structure consists of three distinct functional regions: the thiophene aromatic ring, the methyl substituent, and the ethyl glyoxylate group containing both ketone and ester functionalities [1] [2] . The presence of the sulfur atom in the thiophene ring contributes to the compound's unique electronic properties and reactivity profile [6]. The glyoxylate moiety introduces significant electrophilic character to the molecule due to the alpha-keto ester arrangement [7] [8].

Physical Constants and Characteristics

Molecular Weight (198.24 g/mol)

The molecular weight of ethyl 5-methylthiophene-2-glyoxylate is precisely 198.24 grams per mole [1] [2] [3]. This value corresponds to the molecular formula C9H10O3S and has been consistently reported across multiple chemical databases and supplier specifications [1] [2] [4]. The molecular weight calculation accounts for the carbon (9 atoms), hydrogen (10 atoms), oxygen (3 atoms), and sulfur (1 atom) content of the compound [2] [3].

| Property | Value | Units |

|---|---|---|

| Molecular Weight | 198.24 | g/mol |

| Molecular Formula | C9H10O3S | - |

| CAS Number | 50845-87-9 | - |

Density and Physical State

Ethyl 5-methylthiophene-2-glyoxylate exists as a solid at ambient temperature conditions [9] [2]. Related thiophene glyoxylate compounds, such as ethyl thiophene-2-glyoxylate, exhibit densities in the range of 1.25 grams per cubic centimeter, suggesting similar density values for the 5-methyl derivative [10] [11]. The compound typically appears as a crystalline or powder form when pure, with the physical state being influenced by temperature and purity [2] [3].

The physical state and density are influenced by the molecular packing arrangements of the thiophene rings and the intermolecular interactions between the polar glyoxylate functionalities [6] [12]. The presence of the methyl substituent on the thiophene ring affects the overall molecular volume and crystal packing efficiency compared to unsubstituted analogs [6].

Boiling and Melting Points

Specific melting and boiling point data for ethyl 5-methylthiophene-2-glyoxylate are limited in the literature. However, related thiophene glyoxylate compounds provide reference points for thermal behavior [13] [14] [15]. Ethyl thiophene-2-glyoxylate exhibits a boiling point range of 102-110 degrees Celsius at reduced pressure (0.8 millimeters of mercury) [10] [11]. Similar glyoxylate esters demonstrate boiling points in the range of 102-126 degrees Celsius at atmospheric pressure [13] [14].

The thermal properties are influenced by the molecular structure, particularly the thiophene ring system and the glyoxylate functionality [6] [15]. The methyl substitution at the 5-position is expected to slightly increase both melting and boiling points compared to the unsubstituted analog due to increased molecular weight and van der Waals interactions [6] [16].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information for ethyl 5-methylthiophene-2-glyoxylate through both proton and carbon-13 analysis [17] [18] [12]. The thiophene ring protons exhibit characteristic chemical shifts in the aromatic region, with the 3-position proton typically appearing around 7.5-8.0 parts per million and the 4-position proton at approximately 7.0-7.5 parts per million [17] [18]. The methyl substituent at the 5-position resonates as a singlet in the aliphatic region around 2.5-2.8 parts per million [18] [12].

The ethyl ester portion displays the characteristic ethyl pattern with the methylene protons appearing as a quartet around 4.3-4.4 parts per million and the methyl protons as a triplet near 1.3-1.4 parts per million [19] [20]. The glyoxylate carbonyl carbon appears significantly downfield in carbon-13 nuclear magnetic resonance spectra, typically around 180-190 parts per million, while the ester carbonyl resonates around 160-170 parts per million [20] [12].

| Nuclear Magnetic Resonance Assignment | Chemical Shift Range (ppm) |

|---|---|

| Thiophene H-3 | 7.5-8.0 |

| Thiophene H-4 | 7.0-7.5 |

| 5-Methyl group | 2.5-2.8 |

| Ethyl OCH2 | 4.3-4.4 |

| Ethyl CH3 | 1.3-1.4 |

Infrared Spectroscopy Characteristics

Infrared spectroscopy reveals distinctive absorption bands that characterize the functional groups present in ethyl 5-methylthiophene-2-glyoxylate [21] [22] [23]. The compound exhibits strong carbonyl stretching vibrations with the glyoxylate ketone appearing around 1720-1740 wavenumbers and the ester carbonyl at approximately 1730-1750 wavenumbers [22] [23] [24]. The thiophene ring system contributes characteristic carbon-carbon stretching vibrations in the range of 1400-1600 wavenumbers [21] [25].

The ethyl ester functionality follows the "Rule of Three" pattern with three intense peaks: the carbonyl stretch around 1730-1750 wavenumbers, the carbon-carbon-oxygen asymmetric stretch near 1200-1250 wavenumbers, and the oxygen-carbon-carbon stretch around 1100-1150 wavenumbers [23] [24]. Thiophene-specific vibrations include carbon-hydrogen in-plane bending modes between 1000-1300 wavenumbers and out-of-plane bending vibrations in the 700-900 wavenumber region [21] [25].

| Functional Group | Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| Glyoxylate C=O | 1720-1740 | Ketone stretch |

| Ester C=O | 1730-1750 | Ester stretch |

| Thiophene C=C | 1400-1600 | Ring stretch |

| C-O-C asymmetric | 1200-1250 | Ester stretch |

| O-C-C | 1100-1150 | Ester stretch |

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of ethyl 5-methylthiophene-2-glyoxylate reveals characteristic fragmentation patterns that provide structural confirmation [26] [27]. The molecular ion peak appears at mass-to-charge ratio 198, corresponding to the molecular weight [2] [3]. Common fragmentation pathways include loss of the ethyl group (mass 29) to give a fragment at mass-to-charge ratio 169, and loss of the ethoxy group (mass 45) producing a fragment at mass-to-charge ratio 153 [26] [27].

The thiophene ring system contributes to specific fragmentation patterns, with the methylthiophene portion potentially appearing as a base peak or significant fragment [26] [28]. The glyoxylate moiety undergoes characteristic losses including carbon monoxide (mass 28) and carbon dioxide (mass 44) from the ester functionality [27]. Related thiophene glyoxylate compounds show similar fragmentation behavior with thiophene-containing fragments often being prominent in the mass spectrum [26] [28].

Stability Profile and Reactivity Parameters

Ethyl 5-methylthiophene-2-glyoxylate exhibits moderate stability under standard storage conditions but requires protection from light and elevated temperatures [2] [9]. The compound should be stored at 2-8 degrees Celsius to maintain stability and prevent degradation [2] [3]. The glyoxylate functionality introduces reactivity toward nucleophiles due to the electrophilic nature of the alpha-keto ester system [7] [8] [29].

The thiophene ring system contributes to the compound's reactivity profile, particularly in electrophilic aromatic substitution reactions and metal-catalyzed coupling processes [30] [29] [31]. The presence of the methyl group at the 5-position provides steric hindrance and electronic effects that influence reactivity patterns compared to unsubstituted analogs [30] [31]. The compound demonstrates stability toward hydrolysis under neutral conditions but may undergo degradation in strongly acidic or basic environments [7] [8].

Structure-Property Relationships

The molecular structure of ethyl 5-methylthiophene-2-glyoxylate directly influences its physical and chemical properties through several key relationships [30] [31]. The thiophene ring system provides aromatic character and electronic delocalization that affects the compound's stability and spectroscopic properties [31] [6] [12]. The methyl substituent at the 5-position introduces both steric and electronic effects that modulate reactivity and physical properties [30] [31] [6].

The glyoxylate functionality serves as both an electron-withdrawing group and a reactive center for chemical transformations [7] [8] . The conjugation between the thiophene ring and the glyoxylate carbonyl influences the electronic distribution and affects properties such as ultraviolet absorption and chemical reactivity [31]. The ethyl ester portion contributes to the compound's lipophilicity and affects solubility characteristics in organic solvents [13].

Traditional Synthetic Routes

Traditional synthetic approaches for ethyl 5-methylthiophene-2-glyoxylate primarily involve electrophilic acylation reactions and metalation-acylation sequences. The most established method utilizes Friedel-Crafts acylation of 5-methylthiophene with ethyl oxalyl chloride in the presence of Lewis acid catalysts [1] [2].

Direct acylation of 5-methylthiophene with ethyl oxalyl chloride using aluminum trichloride as the Lewis acid catalyst represents the most straightforward approach. This reaction typically proceeds under mild conditions at room temperature in dichloromethane solvent, affording the target compound in yields ranging from 50-84% [1] [3]. The regioselectivity of this transformation favors the 2-position of the thiophene ring due to the electronic directing effects of the methyl substituent.

Alternative traditional routes include the use of titanium tetrachloride and tin tetrachloride as Lewis acid catalysts, though these systems generally provide lower yields compared to aluminum trichloride [3]. The metalation-acylation approach employs n-butyllithium to generate the corresponding thiophene anion, followed by treatment with diethyl oxalate, achieving yields of approximately 84% [4].

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation with AlCl₃ | AlCl₃, CH₂Cl₂, rt, 1 h | 84 | [4] [5] |

| Friedel-Crafts Acylation with TiCl₄ | TiCl₄, C₆H₆, 27°C, 3 h | 17 | [6] |

| Friedel-Crafts Acylation with SnCl₄ | SnCl₄, CH₂Cl₂, rt, 18.5 h | 67 | [7] |

| Metalation-Acylation with n-BuLi | n-BuLi, -60°C, 0.5 h then (CO₂Et)₂ | 84 | [4] |

| Grignard Reagent Acylation | (CO₂Et)₂, Et₂O, -78°C to 10°C | 72 | [8] |

Friedel-Crafts Reaction Approaches

Reactions with Glyoxylates

The Friedel-Crafts acylation of thiophenes with glyoxylates has been extensively developed as a versatile synthetic methodology. Ethyl glyoxylate serves as an effective electrophile for the introduction of the glyoxylate functionality onto thiophene rings [9] [10]. These reactions typically require Lewis acid activation of the carbonyl group to enhance its electrophilicity toward the electron-rich thiophene substrate.

The reaction proceeds through initial coordination of the Lewis acid to the carbonyl oxygen of ethyl glyoxylate, followed by electrophilic attack at the 2-position of the thiophene ring. The intermediate carbocation is stabilized by the thiophene π-system before proton elimination regenerates aromaticity [9]. Temperature control is crucial for achieving optimal yields and minimizing side reactions such as polymerization.

Reactions with Glyoxylate Imines

Glyoxylate imines provide an alternative electrophilic species for Friedel-Crafts alkylation reactions with thiophenes. These reactions have been developed to provide access to α-aminoester derivatives [11] [12]. Iron(III) chloride hexahydrate has proven to be an effective catalyst for these transformations, enabling the synthesis of various α-aminoesters in moderate to high yields up to 95% [11].

The mechanism involves initial activation of the glyoxylate imine by the iron catalyst, followed by nucleophilic attack by the thiophene ring. The resulting intermediate undergoes protonation to yield the final α-aminoester product [11]. This methodology provides complementary access to nitrogen-containing derivatives that are valuable synthetic intermediates.

Catalyst Systems and Optimization

Modern Friedel-Crafts methodologies have incorporated sophisticated chiral catalyst systems to achieve enantioselective transformations. The development of chiral bisoxazoline-copper(II) complexes has enabled highly enantioselective Friedel-Crafts reactions of aromatic compounds with ethyl glyoxylate, achieving enantiomeric excesses up to 94% [10].

| Catalyst System | Substrate | Enantioselectivity (% ee) | Yield (%) | Reference |

|---|---|---|---|---|

| 6,6'-dibromo-BINOL/Ti(IV) | 2-substituted thiophenes | 92-98 | Good yields | [9] |

| Cu(II)-bisoxazoline | N,N-dimethylaniline | 94 | 95 | [10] |

| Fe(III) chloride | thiophenes with glyoxylate imine | N/A | 95 | [11] |

| Samarium diiodide | aromatic substrates | Variable | Good yields | [13] |

| Methylalumoxane (MAO) | toluene with chloroalkanes | N/A | Similar to AlCl₃ | [13] |

Rare earth triflates, particularly scandium triflate, have emerged as highly effective catalysts that require only catalytic amounts compared to the stoichiometric quantities typically needed for aluminum trichloride [13]. These catalysts offer improved functional group tolerance and milder reaction conditions.

Mechanistic Considerations

The mechanism of Friedel-Crafts acylation with glyoxylates proceeds through a concerted metalation-deprotonation pathway. Computational studies using density functional theory have revealed that substituent effects significantly control the observed regioselectivities [14]. Electron-rich thiophene substrates with multiple C-H bonds possess intrinsic selectivity for bond activation at the α-position.

The presence of halogen substituents in the α-position substantially reduces coupling selectivities by activating adjacent Cβ-H bonds [14]. This mechanistic understanding has led to design principles for achieving high-selectivity transformations in synthetic applications.

Fiesselmann Thiophene Synthesis Applications

The Fiesselmann thiophene synthesis represents a powerful method for constructing 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives [15] [16]. This methodology has found extensive applications in the synthesis of biologically active compounds and pharmaceutical intermediates.

| Application | Starting Material | Product Type | Reference |

|---|---|---|---|

| p38 kinase inhibitor synthesis | β-ketoester with nitrile | 3-aminothiophenes | [15] |

| Tyrosine kinase inhibitor synthesis | substituted pyridine derivatives | aromatic derivatives | [15] |

| DNA cleaving compounds | cyclic alkyne (golfomycin A) | potential DNA cleavers | [15] |

| Antiallergy agents | various substrates | bioactive compounds | [15] [16] |

| Antileishmanial agents | various substrates | bioactive compounds | [16] |

| Antifungal agents | various substrates | bioactive compounds | [16] |

| Thieno[b]azepinediones | various substrates | heterocyclic systems | [16] |

The mechanism involves base-catalyzed addition of thioglycolic acid to the acetylenic ester, followed by cyclization and elimination reactions to form the thiophene ring [15]. When nitrile groups are present instead of ester functionalities, the reaction yields 3-aminothiophenes, which have been utilized in the synthesis of p38 kinase inhibitors [15].

Applications in pharmaceutical synthesis include the development of tyrosine kinase inhibitors starting from substituted pyridine derivatives [15]. The methodology has also been employed in the synthesis of potential DNA cleaving agents, demonstrating the versatility of the Fiesselmann approach for accessing bioactive thiophene derivatives [15].

Regioselective Synthesis Strategies

Achieving regioselective synthesis of substituted thiophenes requires careful consideration of electronic and steric factors. The development of programmed synthesis approaches has enabled the sequential functionalization of individual positions on the thiophene ring with stepwise, ester-controlled regioselectivity [17].

Modern regioselective strategies employ directing group effects to control the site of functionalization. The use of lithium-bromine exchange reactions at low temperatures (-78°C) provides excellent chemoselectivity and regiocontrol [18]. These methods enable the synthesis of complex polysubstituted thiophenes with precise control over substitution patterns.

Temperature-dependent regioselectivity has been observed in electrophilic substitution reactions, where lower temperatures favor kinetic control and higher regioselectivity [19]. Solvent effects also play a crucial role, with polar solvents generally enhancing regioselectivity through stabilization of charged intermediates.

Industrial Scale Production Methods

Industrial production of thiophene derivatives primarily relies on high-temperature vapor-phase cyclization methods [4] [6]. The most economically viable process involves the direct reaction of normal butane with elemental sulfur at temperatures exceeding 850°F, producing thiophene as the principal sulfur-containing product [4].

| Process | Temperature (°C) | Catalyst/Conditions | Scale | Reference |

|---|---|---|---|---|

| High-temperature butane-sulfur reaction | 560 | No catalyst, direct reaction | Industrial (2000 metric tons/year) | [4] [20] |

| Acetylene-H₂S cyclization | 400 | Alumina catalyst | Commercial method | [4] [20] |

| Butyl mercaptan dehydrogenation | High temperature | Dehydrogenation catalyst | Limited industrial use | [4] |

| Sodium succinate-P₂S₃ reaction | High temperature | Phosphorus trisulfide | Laboratory/pilot scale | [4] |

The commercial synthesis of thiophene through acetylene and hydrogen sulfide cyclization over alumina catalysts at 400°C represents another established industrial method [4] [20]. This process offers advantages in terms of feedstock availability and process control, though it requires careful management of the highly toxic hydrogen sulfide reagent.

Recent developments in industrial thiophene synthesis include the optimization of thiophene-2-carbonyl chloride production, a key intermediate for pharmaceutical applications [21]. The new process utilizes homogeneous liquid-phase aerobic oxidation of 2-acetylthiophene, offering improved cost-effectiveness and reduced waste generation compared to traditional routes [21].

Green Chemistry and Sustainable Synthesis Approaches

The implementation of green chemistry principles in thiophene synthesis has led to the development of environmentally sustainable methodologies that minimize waste generation and reduce the use of hazardous reagents [22] [23] [8].

| Green Method | Description | Advantages | Reference |

|---|---|---|---|

| Microwave-assisted synthesis | Reduced reaction time, energy efficient | Fast reactions, reduced waste | [24] [25] |

| Solvent-free conditions | No organic solvents required | Environmental friendliness | [25] |

| Biomass-derived feedstock | Methyl levulinate and elemental sulfur | Renewable feedstock utilization | [23] |

| Direct arylation | Avoids organometallic intermediates | Higher yields, fewer steps | [26] |

| Ionic liquids | Recyclable reaction medium | Catalyst recovery and reuse | [27] |

| Blue light photocatalysis | TiO₂ as immobilized photocatalyst | Continuous-flow operation | [27] |

Microwave-assisted synthesis has emerged as a powerful green technology for thiophene preparation, significantly reducing reaction times and energy consumption [24] [25]. These methods often eliminate the need for organic solvents and enable more efficient heat transfer, resulting in improved yields and reduced environmental impact.

The development of biomass-derived synthetic routes represents a particularly significant advancement in sustainable thiophene chemistry. Recent work has demonstrated the synthesis of thiophene diesters from methyl levulinate and elemental sulfur, providing a renewable alternative to petroleum-based feedstocks [23]. This approach utilizes waste sulfur from the fossil industry, addressing both sustainability and waste management concerns.

Direct arylation methodologies have been developed as greener alternatives to traditional cross-coupling reactions [26]. These methods avoid the use of organometallic intermediates, reducing waste generation and simplifying reaction procedures while often achieving superior yields compared to conventional approaches.

Blue light-mediated photocatalysis using titanium dioxide as an immobilized catalyst in continuous-flow microreactors has demonstrated excellent performance for C-H arylation of thiophenes [27]. This technology offers the advantages of mild reaction conditions, high selectivity, and straightforward catalyst recovery and recycling.